1-[4-(4-Ethoxybenzyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-[4-(4-ETHOXYBENZYL)PIPERAZINO]-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that features a piperazine ring, a pyrido[1,2-a][1,3]benzimidazole core, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-ETHOXYBENZYL)PIPERAZINO]-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Ethoxybenzyl Group: This step involves the alkylation of the piperazine ring with 4-ethoxybenzyl chloride under basic conditions.
Construction of the Pyrido[1,2-a][1,3]benzimidazole Core: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Attachment of the Cyanide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-ETHOXYBENZYL)PIPERAZINO]-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.
Scientific Research Applications
1-[4-(4-ETHOXYBENZYL)PIPERAZINO]-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a pharmacological agent, given its structural similarity to known bioactive molecules.
Medicine: Research into its potential therapeutic effects, such as anticancer or antimicrobial activity, is ongoing.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[4-(4-ETHOXYBENZYL)PIPERAZINO]-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4-CHLOROBENZYL)-1-PIPERAZINYL]-2-ETHYL-3-METHYLPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE
- 11-[4-(4-ETHOXYBENZYL)PIPERAZINO]-2,3-DIHYDRO-1H-CYCLOPENTA[4,5]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE
Uniqueness
1-[4-(4-ETHOXYBENZYL)PIPERAZINO]-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H31N5O |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
1-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C28H31N5O/c1-4-23-20(3)24(18-29)27-30-25-8-6-7-9-26(25)33(27)28(23)32-16-14-31(15-17-32)19-21-10-12-22(13-11-21)34-5-2/h6-13H,4-5,14-17,19H2,1-3H3 |
InChI Key |
AKTDJTNBHMCMIV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CC5=CC=C(C=C5)OCC |
Origin of Product |
United States |
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